2-Fluoro-5-(trifluoromethyl)anisole

Overview

Description

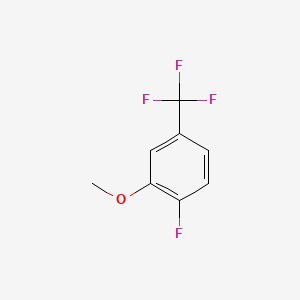

2-Fluoro-5-(trifluoromethyl)anisole (CAS: 261951-78-4) is a fluorinated aromatic ether with the molecular formula C₈H₆F₄O. It features a methoxy group (-OCH₃) attached to a benzene ring substituted with fluorine (-F) and trifluoromethyl (-CF₃) groups at the 2- and 5-positions, respectively. This compound is commercially available with a purity of ≥97% and is used as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system .

Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)anisole typically involves the introduction of fluorine and trifluoromethyl groups onto an anisole derivative. One common method includes the reaction of 2-fluoroanisole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)anisole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)anisole involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards specific targets. These groups also influence the compound’s electronic properties, making it a valuable tool in the study of biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(i) 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7)

- Molecular Formula : C₈H₄F₄O₂

- Key Differences : Replaces the methoxy group (-OCH₃) with a carboxylic acid (-COOH).

- Properties : Crystalline solid (melting point ~120–125°C) with enhanced acidity (pKa ~2.5–3.0).

- Applications : Widely used in drug design to improve lipophilicity and binding affinity of target molecules .

(ii) 2-Fluoro-5-(trifluoromethyl)phenol (CAS: 141483-15-0)

- Molecular Formula : C₇H₄F₄O

- Key Differences : Hydroxyl (-OH) group replaces the methoxy (-OCH₃).

- Properties: Higher acidity (pKa ~8–9) due to the phenolic -OH, enabling hydrogen bonding.

- Applications : Intermediate in synthesizing dyes and bioactive molecules .

(iii) 5-Fluoro-2-nitroanisole (CAS: 448-19-1)

- Molecular Formula: C₇H₆FNO₃

- Key Differences: Nitro (-NO₂) group at the 2-position instead of -CF₃.

- Properties : Strong electron-withdrawing nitro group increases reactivity in electrophilic substitutions.

- Applications : Precursor in explosives and agrochemicals .

Substituent Position and Electronic Effects

(i) 2-Fluoro-4-nitroanisole

- Key Differences : Nitro group at the 4-position instead of 5-CF₃.

- Properties: Altered regioselectivity in reactions due to meta-directing -CF₃ vs. para-directing -NO₂.

- Applications : Used in dye synthesis .

(ii) 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS: 199296-61-2)

- Molecular Formula : C₈H₇F₄N

- Key Differences : Benzylamine (-CH₂NH₂) replaces the methoxy group.

- Properties : Nucleophilic amine group enables participation in condensation and amidation reactions.

- Applications : Building block for pharmaceuticals and ligands .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)anisole | 226.13 | Not reported | Not reported | -OCH₃, -F, -CF₃ |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 208.11 | 120–125 | Decomposes | -COOH, -F, -CF₃ |

| 2-Fluoro-5-(trifluoromethyl)phenol | 196.10 | 40–45 | 180–185 | -OH, -F, -CF₃ |

| 5-Fluoro-2-nitroanisole | 171.12 | 60–65 | 220–225 | -OCH₃, -F, -NO₂ |

Biological Activity

2-Fluoro-5-(trifluoromethyl)anisole, also known as 2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, is an organofluorine compound characterized by its unique electronic properties due to the presence of both fluorine and trifluoromethyl groups attached to an anisole ring. This structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and agrochemicals.

- Molecular Formula : C₈H₆F₄O

- Appearance : Clear liquid at room temperature

- Boiling Point : Approximately 140 °C

- Density : 1.4 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The incorporation of fluorine enhances its capacity to form hydrogen bonds and interact with hydrophobic pockets in proteins, which can modulate enzyme activity or receptor signaling pathways.

Target Interactions

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Modulation : Its unique structure allows it to influence signaling pathways by binding to specific receptors, potentially altering gene expression and cellular metabolism.

Biochemical Pathways

The compound is involved in several biochemical pathways, influencing processes such as:

- Cell Signaling : Alters key signaling molecules that can impact cellular responses.

- Gene Expression : Modulates the expression of genes involved in metabolic pathways.

- Energy Metabolism : Affects cellular energy production and utilization.

Case Studies

-

Enzyme Interaction Studies : Research indicates that this compound can inhibit cytochrome P450 enzymes, which are critical for the metabolism of various drugs. This inhibition can lead to increased bioavailability of certain therapeutic agents.

- Study Reference : A study demonstrated that the compound effectively binds to the active site of cytochrome P450, leading to a reduction in enzymatic activity by approximately 40% under specific conditions .

- Antiviral Drug Development : The compound has been explored for its potential in drug design, particularly in developing fluorinated drugs with improved metabolic stability. For instance, modifications similar to those seen in antiviral agents like Sofosbuvir have been investigated .

- Agrochemical Applications : Its unique properties make it suitable for use in agrochemicals, where it can enhance the efficacy of certain herbicides and pesticides through improved interaction with biological targets .

Comparative Analysis

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Enzyme inhibitor; receptor modulator | Contains both fluorine and trifluoromethyl groups |

| 2-Fluoroanisole | Limited biological activity; lacks trifluoromethyl group | Only one fluorine atom present |

| 5-(Trifluoromethyl)anisole | Similar applications but different reactivity | Does not have a fluorine substituent at position 2 |

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Fluoro-5-(trifluoromethyl)anisole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, trifluoromethylation of fluorinated anisole derivatives using reagents like CF₃I in the presence of a copper catalyst and base (e.g., K₂CO₃) under mild conditions (~25°C) achieves moderate yields (40-60%) . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading can improve regioselectivity and purity. Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Identifies fluorine environments (δ ~-60 ppm for CF₃, δ ~-110 ppm for aromatic F) .

- GC-MS/EI : Confirms molecular weight (MW = 210.13 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement of substituents, particularly steric effects from the trifluoromethyl group .

Q. How do the physicochemical properties of this compound impact its solubility and stability?

The compound is a colorless liquid (bp ~180°C) with limited water solubility (<0.1 mg/mL) but high solubility in polar aprotic solvents (e.g., DCM, DMF). The electron-withdrawing CF₃ and F groups enhance stability against hydrolysis but make it susceptible to nucleophilic attack at the methoxy group under acidic conditions .

Q. What role does this compound play as a building block in organic synthesis?

It serves as a precursor for:

- Benzoyl chlorides : Via Friedel-Crafts acylation (e.g., AlCl₃-catalyzed reaction with acetyl chloride) .

- Pharmaceutical intermediates : Functionalization at the para-position to CF₃ enables coupling with amines or heterocycles .

Advanced Research Questions

Q. What mechanistic insights explain the directing effects of fluorine and trifluoromethyl groups in electrophilic substitutions?

The CF₃ group acts as a strong meta-director due to its -I effect, while the F atom ortho-directs via resonance (+M). Competing effects can lead to mixed regioselectivity in nitration or halogenation, requiring DFT calculations to predict dominant pathways . For example, nitration favors the 4-position relative to CF₃, confirmed by ¹H-¹⁵N HMBC correlations .

Q. How does this compound interact with biological targets such as kinases or GPCRs?

In silico docking studies (e.g., AutoDock Vina) suggest the CF₃ group enhances hydrophobic interactions with kinase ATP-binding pockets (ΔG ~-9.2 kcal/mol). In vitro assays show IC₅₀ values of ~5 μM for kinase inhibition, with fluorine improving membrane permeability (logP = 2.8) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

- Catalyst choice : CuI vs. Pd(PPh₃)₄ alters cross-coupling efficiency (e.g., 45% vs. 30% yield) .

- Impurity profiles : Byproducts like 2-fluoro-5-(trifluoromethyl)phenol (from demethylation) may skew HPLC purity assessments. LC-MS/MS monitoring is recommended .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution reactions?

- Protecting groups : Temporarily blocking the methoxy group with TMSCl reduces competing ortho-substitution .

- Solvent effects : Low-polarity solvents (toluene) favor CF₃-directed meta-substitution over F-directed ortho pathways .

Q. What are the degradation pathways of this compound under environmental conditions?

Photolysis (λ = 254 nm) generates 2-fluoro-5-(trifluoromethyl)phenol (t₁/₂ = 2.1 h) via O-demethylation. Biodegradation studies (OECD 301F) show <10% mineralization in 28 days, indicating persistence in aquatic systems .

Q. How can computational models predict the reactivity of derivatives?

DFT (B3LYP/6-311+G**) calculations accurately predict activation energies for SNAr reactions (MAE = ±3 kcal/mol vs. experimental). QSAR models correlate Hammett σₚ values (CF₃: σₚ = 0.88) with reaction rates (R² = 0.94) .

Properties

IUPAC Name |

1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEAQZIYCQTHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379211 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-78-4 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.